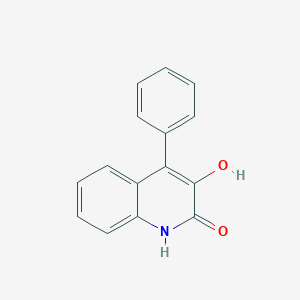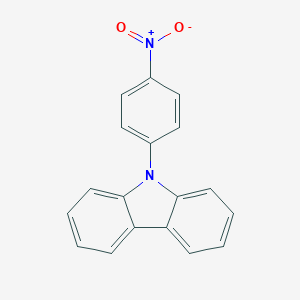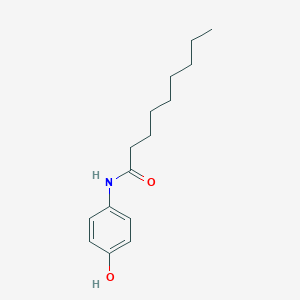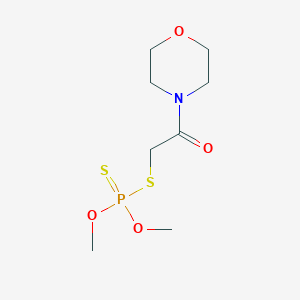![molecular formula C8H15NO3 B094366 2-[acetyl(ethyl)amino]ethyl acetate CAS No. 15568-57-7](/img/structure/B94366.png)
2-[acetyl(ethyl)amino]ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[acetyl(ethyl)amino]ethyl acetate is a chemical compound with a unique structure that combines the properties of acetic acid and an ethylacetamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-(N-ethylacetamido)ethyl) ester typically involves the esterification of acetic acid with an appropriate alcohol in the presence of a catalyst. One common method is the Fischer esterification, where acetic acid reacts with an alcohol under acidic conditions to form the ester . The reaction is usually carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
In industrial settings, the production of acetic acid, (2-(N-ethylacetamido)ethyl) ester may involve more advanced techniques such as the use of solid acid catalysts like LaZSM-5 or TiO2/SO4-2-HZSM-5 . These catalysts help in achieving higher yields and reducing the environmental impact of the process. The reaction conditions typically include temperatures ranging from 80°C to 140°C and the use of extractants like glycerine, glycol, and potassium acetate to facilitate the separation of the ester from the reaction mixture .
化学反応の分析
Types of Reactions
2-[acetyl(ethyl)amino]ethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and the corresponding alcohol under acidic or basic conditions.
Nucleophilic Acyl Substitution: This reaction involves the substitution of the ester group with a nucleophile, leading to the formation of different products.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Nucleophilic Acyl Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride or diisobutylaluminum hydride.
Major Products Formed
Hydrolysis: Acetic acid and the corresponding alcohol.
Nucleophilic Acyl Substitution: Amides or other esters depending on the nucleophile used.
Reduction: The corresponding alcohol.
科学的研究の応用
2-[acetyl(ethyl)amino]ethyl acetate has several applications in scientific research:
作用機序
The mechanism of action of acetic acid, (2-(N-ethylacetamido)ethyl) ester involves its interaction with specific molecular targets and pathways. For example, in nucleophilic acyl substitution reactions, the ester group is activated by protonation, making it more susceptible to nucleophilic attack . This leads to the formation of a tetrahedral intermediate, which then collapses to form the final product.
類似化合物との比較
Similar Compounds
Uniqueness
2-[acetyl(ethyl)amino]ethyl acetate is unique due to its specific structure, which combines the properties of acetic acid and an ethylacetamido group
特性
CAS番号 |
15568-57-7 |
|---|---|
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC名 |
2-[acetyl(ethyl)amino]ethyl acetate |
InChI |
InChI=1S/C8H15NO3/c1-4-9(7(2)10)5-6-12-8(3)11/h4-6H2,1-3H3 |
InChIキー |
GIBNFOXKSVQBOP-UHFFFAOYSA-N |
SMILES |
CCN(CCOC(=O)C)C(=O)C |
正規SMILES |
CCN(CCOC(=O)C)C(=O)C |
Key on ui other cas no. |
15568-57-7 |
同義語 |
2-(N-Ethylacetylamino)ethyl=acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


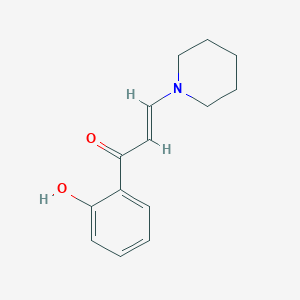
![pentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B94285.png)
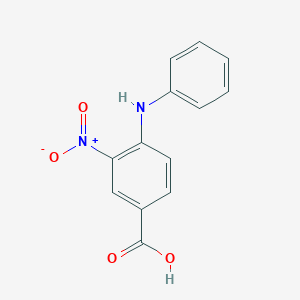
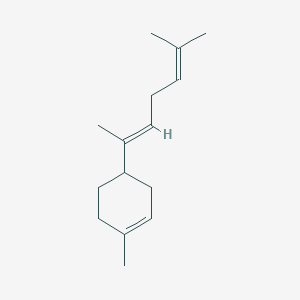
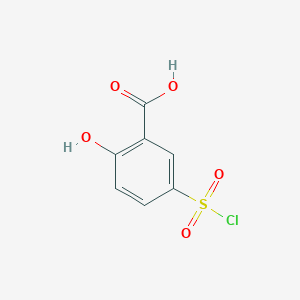
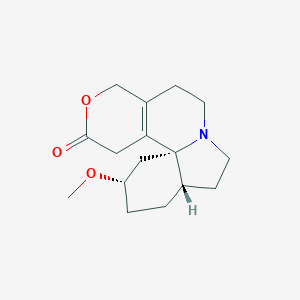
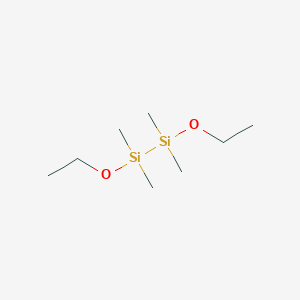
![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)

